N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Description
N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carbamoylphenyl and a chlorophenyl group
Properties
Molecular Formula |
C18H13ClN2O3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-4-2-1-3-13(14)15-9-10-16(24-15)18(23)21-12-7-5-11(6-8-12)17(20)22/h1-10H,(H2,20,22)(H,21,23) |
InChI Key |
AWVSFMBGWZCQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoylphenyl group: This step involves the reaction of the furan ring with a carbamoylphenyl derivative, often using a coupling reagent such as EDCI or DCC.
Introduction of the chlorophenyl group: This can be done through a substitution reaction, where a suitable chlorophenyl derivative is introduced to the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbamoyl group may yield amines.
Scientific Research Applications
A. Antimicrobial Activity
N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide has been investigated for its antimicrobial properties. Studies have shown that derivatives of furan compounds exhibit significant activity against various bacterial strains, including resistant strains.
- Case Study: A series of furan derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that compounds similar to this compound demonstrated effective inhibition at low concentrations, suggesting potential as a new class of antibiotics .
B. Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that furan-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
- Case Study: In vitro studies on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) showed that derivatives with similar structures to this compound exhibited reduced cell viability, indicating significant anticancer activity .
Industrial Applications
Beyond its biological significance, this compound has potential applications in material science:
- Organic Electronics: The compound's unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Data Tables
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in oxidative stress or inflammation. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-carbamoylphenyl)-5-phenylfuran-2-carboxamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.
N-(4-carbamoylphenyl)-5-(2-bromophenyl)furan-2-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Biological Activity
N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13ClN2O2
- Molecular Weight : 288.73 g/mol
- IUPAC Name : this compound
The compound primarily targets specific cellular pathways involved in cancer proliferation and apoptosis. It has been shown to interact with Mitogen-Activated Protein Kinase 10 (MAPK10) , which plays a crucial role in cell growth regulation and apoptosis. The interaction with MAPK10 suggests that this compound may influence various biochemical pathways related to tumorigenesis and cellular stress responses.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
In vitro assays demonstrated significant antiproliferative effects, with IC50 values indicating potent activity. For instance, derivatives similar to this compound have shown IC50 values as low as 3.0 µM against A549 cells, suggesting strong potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, showcasing its potential as a novel antimicrobial agent .
Case Studies and Research Findings
- Study on Anticancer Properties :
- Structure-Activity Relationship (SAR) :
- Pharmacokinetic Studies :
Summary of Biological Activity Data
| Activity Type | Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Anticancer | MCF-7 | 6.48 | Significant growth inhibition |
| Anticancer | A549 | 3.0 | Comparable to doxorubicin |
| Antimicrobial | E. coli | < 50 | Effective against resistant strains |
| Antimicrobial | S. aureus | < 30 | Lower MIC than standard antibiotics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling a furan-2-carboxylic acid derivative with a substituted aniline. For example, 5-(2-chlorophenyl)furan-2-carboxylic acid can be activated using coupling agents like EDCI/HOBt or DCC, followed by reaction with 4-aminobenzamide. Optimization includes:
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency .
- Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography or recrystallization .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions and carbamoyl group integration .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., expected [M+H]+ for : 365.06) .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to validate stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodology :
- Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 2,4-dichloro) or electron-donating (e.g., methoxy) groups to assess antimicrobial or kinase inhibition .
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity and target binding .
- Assays :
- In vitro : Test against gram-positive/negative bacteria (MIC assays) or cancer cell lines (IC via MTT) .
- In silico : Molecular docking with Abl kinase or bacterial enzymes (e.g., DNA gyrase) predicts binding modes .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Case Study : If conflicting data arise (e.g., variable IC values), use SHELXL to analyze crystal structures for polymorphic forms or solvent interactions that alter bioavailability. For example, hydrogen bonding between the carbamoyl group and water molecules may reduce membrane permeability .
Q. What experimental approaches address solubility challenges in pharmacological assays?
- Formulation Strategies :
- Co-solvents : Use DMSO-water mixtures (≤1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or acetyl groups to the carbamoyl moiety to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
Q. How can researchers validate target engagement in mechanistic studies?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
